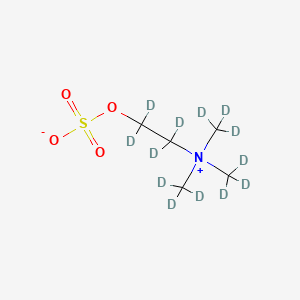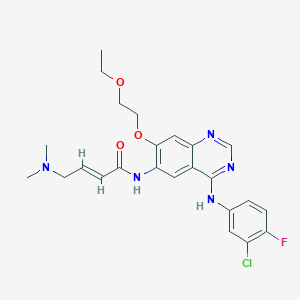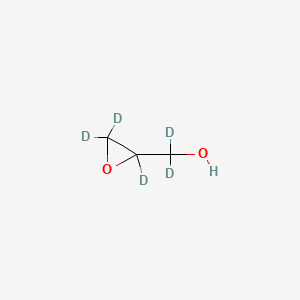
D-(+)-Talose-13C,d1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-(+)-Talose-13C,d1 is a labeled monosaccharide, specifically a rare aldohexose sugar. The “13C” and “d1” labels indicate that the compound contains a carbon-13 isotope and a deuterium atom, respectively. These isotopic labels are often used in research to trace the metabolic pathways and interactions of the compound within biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-(+)-Talose-13C,d1 typically involves the incorporation of isotopic labels into the sugar molecule. This can be achieved through various synthetic routes, including:
Chemical Synthesis: Starting from a simpler sugar or sugar derivative, isotopic labels are introduced through a series of chemical reactions
Enzymatic Synthesis: Enzymes specific to the sugar can be used to incorporate isotopic labels during the biosynthesis of the sugar.
Industrial Production Methods: Industrial production of this compound is less common due to the specialized nature of the compound. it can be produced in small quantities for research purposes using advanced chemical synthesis techniques and isotopically labeled precursors.
Analyse Des Réactions Chimiques
Types of Reactions: D-(+)-Talose-13C,d1 can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups of the sugar can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group of the sugar can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or nitric acid can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated or acylated sugars.
Applications De Recherche Scientifique
D-(+)-Talose-13C,d1 has several scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and interactions of sugars in chemical reactions.
Biology: Employed in studies of carbohydrate metabolism and enzyme activity.
Medicine: Used in research to investigate the role of sugars in disease processes and to develop diagnostic tools.
Industry: Applied in the development of new materials and processes involving sugars.
Mécanisme D'action
The mechanism of action of D-(+)-Talose-13C,d1 involves its incorporation into metabolic pathways where it can be tracked using its isotopic labels. The carbon-13 and deuterium labels allow researchers to follow the compound through various biochemical processes, providing insights into the molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
- D-(+)-Glucose-13C,d1
- D-(+)-Galactose-13C,d1
- D-(+)-Mannose-13C,d1
Comparison: D-(+)-Talose-13C,d1 is unique due to its specific isotopic labeling and its rare occurrence as an aldohexose sugar. Compared to other labeled sugars like D-(+)-Glucose-13C,d1, this compound provides distinct insights into metabolic pathways due to its different structural configuration and reactivity.
Propriétés
Formule moléculaire |
C6H12O6 |
|---|---|
Poids moléculaire |
182.15 g/mol |
Nom IUPAC |
(2S,3S,4S,5R)-1-deuterio-2,3,4,5,6-pentahydroxy(113C)hexan-1-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6+/m1/s1/i1+1D |
Clé InChI |
GZCGUPFRVQAUEE-NBNSXYEBSA-N |
SMILES isomérique |
[2H][13C](=O)[C@H]([C@H]([C@H]([C@@H](CO)O)O)O)O |
SMILES canonique |
C(C(C(C(C(C=O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




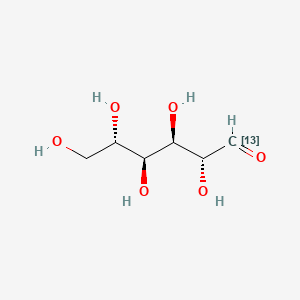
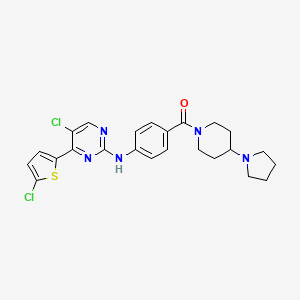
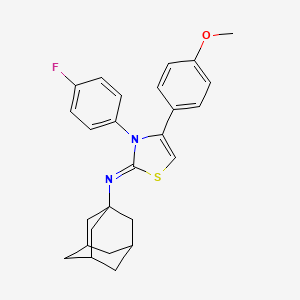

![(2S)-2-amino-2-[2-[4-(6-methylheptoxy)phenyl]ethyl]pentan-1-ol](/img/structure/B12402753.png)
![2-fluoro-3-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)benzonitrile](/img/structure/B12402757.png)
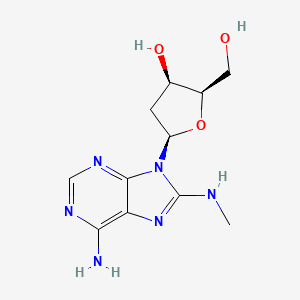
![Methyl 3-[7,12-bis(1-hydroxyethyl)-18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoate](/img/structure/B12402770.png)
![N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]propanamide](/img/structure/B12402772.png)
